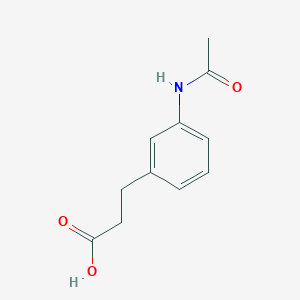

3-(3-Acetamidophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

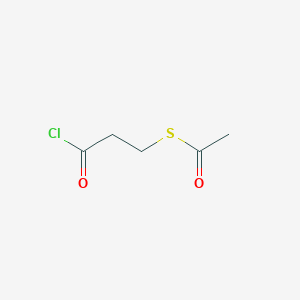

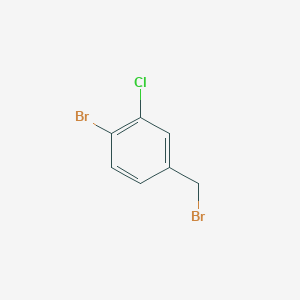

The synthesis of various derivatives of propanoic acid compounds has been explored in different contexts. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator, showing potential as a juvenile hormone mimic . Another study reported the efficient reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives . Additionally, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a more stable and lipophilic derivative of danshensu . A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were also synthesized, with a focus on creating potent and selective EP3 receptor antagonists . Lastly, the synthesis of a new ligand, 3-(3-acetylthioureido)propanoic acid (ATA), was achieved through the reaction of acetyl chloride, ammonium thiocyanate, and β-alanine, leading to the formation of metal complexes .

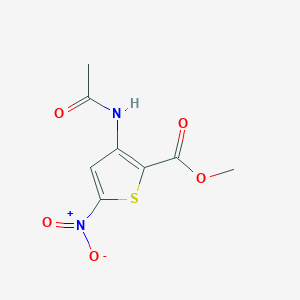

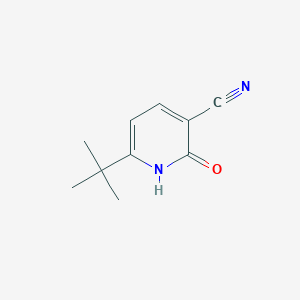

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds have been confirmed and studied using various spectroscopic techniques. Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) spectroscopy were employed to confirm the structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray single crystal diffraction analysis was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid . Computational methods, such as density functional theory (DFT), were utilized to calculate molecular geometry and vibrational frequencies, providing insights into the bioactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds have been analyzed through various studies. Natural bond orbital (NBO) analysis was used to study intramolecular charge transfer and electron density delocalization . The binding interactions between ligands and receptors were investigated using Autodock software, which is significant for understanding the bioactivity of the compounds . The metabolic stability and biological evaluation of the synthesized analogs were also assessed, leading to the discovery of new analogs based on the structure of metabolites in human liver microsomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through elemental analyses, molar conductance, magnetic susceptibility, and spectroscopic methods such as FT-IR and UV-Vis spectra . The spectral characterization confirmed the formation of ligands and complexes, suggesting that the ligand behaves as a bidentate ion . The evaluation of parameters such as HOMO-LUMO energies helped describe global reactivity descriptors, which are crucial for explaining the bioactivity of the compounds . Additionally, the solubility and stability of these compounds in various phases were assessed using methods like the integral equation formalism polarization continuum model (IEF-PCM) .

Scientific Research Applications

Analytical Applications

The acidified structure of acetaminophen, which includes a derivative related to 3-(3-Acetamidophenyl)propanoic acid, has been used in the development of a highly sensitive and specific competitive indirect enzyme-linked immunosorbent assay (ciELISA). This method is significant for the detection of acetaminophen in herbal tea and liquor. The study demonstrates the importance of the carbonyl site in antigen-antibody recognition, providing theoretical guidance for the preparation of acetaminophen recognition antibodies and establishing a rapid detection method (Pu et al., 2021).

Synthesis and Chemical Stability

The synthesis and crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 3-(3-Acetamidophenyl)propanoic acid, has been explored. This compound is synthesized to improve the chemical stability and liposolubility of danshensu, a bioactive compound, and its structure and stereochemistry were determined by X-ray single crystal diffraction analysis (Chen et al., 2016).

Anti-aging Composition

3-(4-hydroxyphenyl)propanoic acid amide, a related compound, has been used in the preparation of anti-aging compositions for skincare. Due to its biological properties, it shows an excellent effect in preventing skin wrinkles, indicating its potential application in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Dearomatization Strategy in Synthesis

The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, a similar compound, has led to a novel approach to prepare furoquinolinone and angelicin derivatives. This method combines a cascade transition-metal catalyzed cyclization/addition/aromatization/lactamization sequence, highlighting its importance in organic synthesis and pharmaceutical applications (Ye et al., 2012).

Mechanism of Action

By inhibiting COX-2, “3-(3-Acetamidophenyl)propanoic acid” reduces the production of pro-inflammatory cytokines and prostaglandins, thereby exerting its anti-inflammatory effects. It also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.

Safety and Hazards

“3-(3-Acetamidophenyl)propanoic acid” is a chemical compound that should be handled with care. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name |

3-(3-acetamidophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTIYWMPQVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515136 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetamidophenyl)propanoic acid | |

CAS RN |

4080-83-5 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1282038.png)

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)